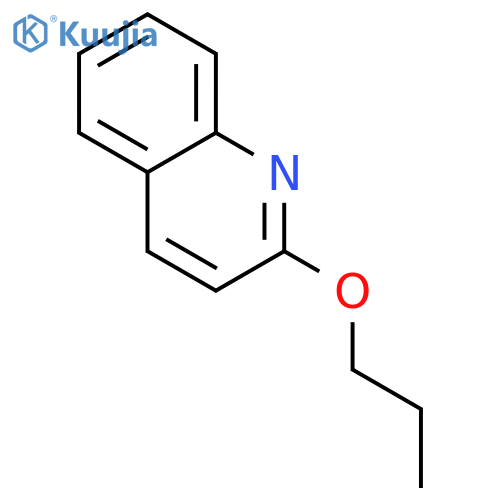Cas no 945-83-5 (2-Propoxyquinoline)

2-Propoxyquinoline structure
商品名:2-Propoxyquinoline
2-Propoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 2-Propoxyquinoline
- Quinoline, 2-propoxy-
- CS-0212357
- MFCD18783197
- AKOS015897222
- NNWTYSZJLCDUDC-UHFFFAOYSA-N
- SCHEMBL4269051
- 2-Propoxyquinoline #
- 945-83-5
- DTXSID90343372
- BS-29854
- SB67695
-
- MDL: MFCD18783197
- インチ: InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3
- InChIKey: NNWTYSZJLCDUDC-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=NC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 22.1Ų
2-Propoxyquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB311761-1 g |
2-Propoxyquinoline; 95% |
945-83-5 | 1g |
€144.00 | 2023-04-26 | ||
| TRC | P839888-500mg |
2-Propoxyquinoline |
945-83-5 | 500mg |
$ 95.00 | 2022-06-03 | ||
| Apollo Scientific | OR901817-1g |
2-Propoxyquinoline |
945-83-5 | 95% | 1g |
£100.00 | 2025-02-20 | |
| Ambeed | A969012-5g |
2-Propoxyquinoline |
945-83-5 | 95% | 5g |
$233.0 | 2024-04-16 | |
| Crysdot LLC | CD11006464-10g |
2-Propoxyquinoline |
945-83-5 | 95+% | 10g |
$447 | 2024-07-19 | |
| 1PlusChem | 1P00H6GK-5g |
2-Propoxyquinoline |
945-83-5 | 95% | 5g |
$217.00 | 2025-02-28 | |
| abcr | AB311761-5 g |
2-Propoxyquinoline; 95% |
945-83-5 | 5g |
€348.00 | 2023-04-26 | ||
| TRC | P839888-100mg |
2-Propoxyquinoline |
945-83-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P839888-50mg |
2-Propoxyquinoline |
945-83-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| Alichem | A189005932-10g |
2-Propoxyquinoline |
945-83-5 | 95% | 10g |
$469.04 | 2023-08-31 |
2-Propoxyquinoline 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
945-83-5 (2-Propoxyquinoline) 関連製品
- 46185-83-5(Quinoline, 2-ethoxy-)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:945-83-5)2-Propoxyquinoline

清らかである:99%
はかる:5g
価格 ($):210.0